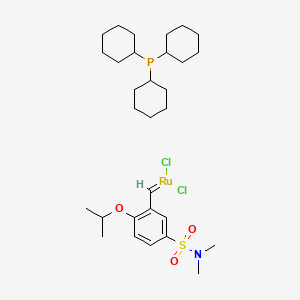

Zhan Catalyst-1C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

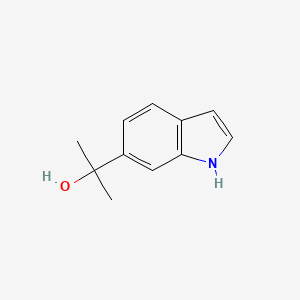

Zhan Catalyst-1C is a type of ruthenium-based organometallic complex used primarily in olefin metathesis reactions. This class of chemicals is named after the chemist Zheng-Yun J. Zhan, who first synthesized them. This compound is known for its high efficiency and stability in various chemical reactions, making it a valuable tool in both academic and industrial settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

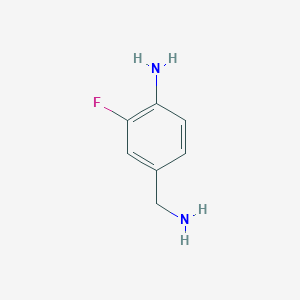

The preparation of Zhan Catalyst-1C involves the treatment of a ruthenium complex precursor with an isopropoxystyrene ligand in the presence of copper(I) chloride. The isopropoxystyrene ligand is synthesized through an ortho-vinylation of phenol with ethyne, followed by alkylation with 2-bromopropane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity of the catalyst. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Zhan Catalyst-1C is primarily used in olefin metathesis reactions, which involve the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. This catalyst can also participate in ring-opening metathesis polymerization (ROMP) and cross-metathesis reactions .

Common Reagents and Conditions

Common reagents used with this compound include alkenes, dienes, and strained cyclic olefins. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of solvents such as dichloromethane or toluene .

Major Products

The major products formed from reactions involving this compound are various olefinic compounds, including polymers, cyclic alkenes, and cross-metathesis products. The specific products depend on the substrates and reaction conditions used .

Applications De Recherche Scientifique

Zhan Catalyst-1C has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis for the formation of complex molecules, including natural products and pharmaceuticals.

Biology: The catalyst is employed in the synthesis of biologically active compounds and in the modification of biomolecules.

Medicine: this compound is used in the development of new drugs and in the synthesis of drug intermediates.

Industry: It finds applications in the production of polymers, specialty chemicals, and materials science.

Mécanisme D'action

The mechanism of action of Zhan Catalyst-1C involves the coordination of the ruthenium center with the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to produce the metathesis products. The presence of electron-withdrawing groups on the ligand enhances the stability and reactivity of the catalyst .

Comparaison Avec Des Composés Similaires

Similar Compounds

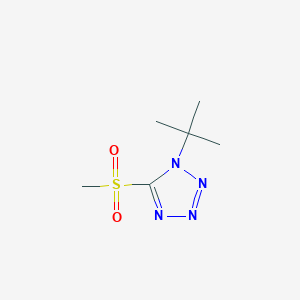

Hoveyda-Grubbs Catalyst: Similar in structure but lacks the electron-withdrawing sulfonamide group present in Zhan Catalyst-1C.

Grubbs Catalyst: Contains a tricyclohexylphosphine ligand and is less stable in the presence of air and moisture compared to this compound.

Zhan Catalyst-1B: Similar to this compound but with slight variations in the ligand structure.

Uniqueness

This compound stands out due to its enhanced stability and reactivity, attributed to the electron-withdrawing sulfonamide group on the ligand. This makes it more efficient in catalyzing olefin metathesis reactions, especially with substrates that are challenging for other catalysts .

Propriétés

IUPAC Name |

dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium;tricyclohexylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.C12H17NO3S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h16-18H,1-15H2;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGVRAHMQZBHRC-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50Cl2NO3PRuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)

![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)](/img/structure/B6316015.png)